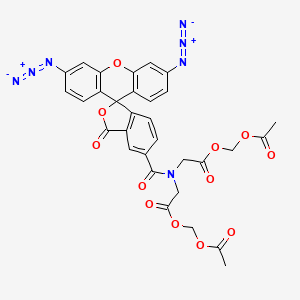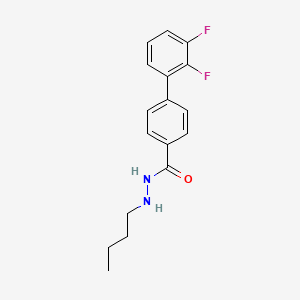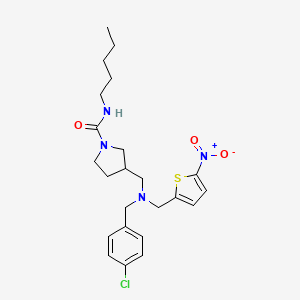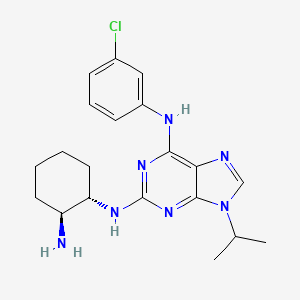
Sulfidefluor-7 AM
Descripción general
Descripción
Éster acetoximetílico de Sulfidefluor-7: (SF7-AM) es una sonda fluorogénica atrapada en células que se utiliza para la detección de sulfuro de hidrógeno (H₂S). Es un derivado de la rodamina 110 y es conocido por su capacidad para fluorescer al reaccionar con sulfuro de hidrógeno, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación científica .
Mecanismo De Acción
El mecanismo de acción del éster acetoximetílico de Sulfidefluor-7 implica su entrada en las células, donde las esterasas intracelulares escinden los grupos éster acetoximetílico, lo que da como resultado una carga aniónica que atrapa la sonda dentro de las células. Los grupos azida luego reaccionan con sulfuro de hidrógeno para generar carboxamida rodamina 110, que fluoresce, lo que permite la detección e imagen del sulfuro de hidrógeno .
Análisis Bioquímico
Biochemical Properties
Sulfidefluor-7 AM plays a crucial role in biochemical reactions as a hydrogen sulfide fluorescent probe. It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . These interactions enable this compound to be used in click chemistry applications, facilitating the study of various biochemical processes.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. Once inside the cell, the acetoxymethyl ester groups of this compound are cleaved by intracellular esterases, resulting in an anionic charge that traps the probe within the cell . This allows for the real-time imaging of endogenous hydrogen sulfide production in cells, such as human umbilical vein endothelial cells (HUVECs), where it has been used to visualize VEGF-induced H₂S production . This compound influences cell signaling pathways, gene expression, and cellular metabolism by enabling the detection and study of hydrogen sulfide’s role in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydrogen sulfide. Upon entering the cell, the probe’s azide moieties react with hydrogen sulfide to generate carboxamide rhodamine 110, which exhibits fluorescence with excitation and emission maxima at 498 nm and 526 nm, respectively . This reaction allows for the specific detection of hydrogen sulfide within cells, providing insights into its role as a signaling molecule and its involvement in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is stable when stored at -20°C, but its stability decreases over time when in solution . Long-term studies have shown that the probe can be used to monitor hydrogen sulfide production in cells over extended periods, providing valuable data on the temporal dynamics of H₂S signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the probe can be used to visualize hydrogen sulfide production in various tissues, with dosage-dependent effects observed. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve accurate and reliable results .
Metabolic Pathways
This compound is involved in metabolic pathways related to hydrogen sulfide detection. The probe interacts with intracellular esterases, which cleave the acetoxymethyl ester groups, resulting in the trapping of the probe within the cell . This interaction is crucial for the probe’s ability to detect and visualize hydrogen sulfide production in real-time.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its cell-permeable acetoxymethyl ester form. Once inside the cell, the ester groups are cleaved, trapping the probe and allowing for the detection of hydrogen sulfide production . The distribution of this compound within tissues can be influenced by factors such as cell type and the presence of specific transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its ability to be trapped within cells after the cleavage of its acetoxymethyl ester groups. This localization allows for the specific detection of hydrogen sulfide within various cellular compartments, providing insights into the role of H₂S in different cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del éster acetoximetílico de Sulfidefluor-7 implica la incorporación de grupos azida y grupos éster acetoximetílico en la estructura de la rodamina 110. Los grupos azida se introducen para facilitar la reacción con sulfuro de hidrógeno, mientras que los grupos éster acetoximetílico mejoran la permeabilidad celular y atrapan la sonda dentro de las células después de la hidrólisis por esterasas intracelulares .
Métodos de producción industrial: La producción industrial del éster acetoximetílico de Sulfidefluor-7 normalmente implica técnicas de síntesis orgánica a gran escala. El proceso incluye la preparación de intermediarios, pasos de purificación y medidas de control de calidad para garantizar la alta pureza y consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El éster acetoximetílico de Sulfidefluor-7 se somete principalmente a reacciones de reducción con sulfuro de hidrógeno. Los grupos azida del compuesto se reducen a aminas primarias, restaurando la fluorescencia del fluoróforo "enjaulado" .
Reactivos y condiciones comunes:
Reactivos: Sulfuro de hidrógeno (H₂S)
Condiciones: Las reacciones normalmente se producen en tampones o células vivas, donde las esterasas intracelulares escinden los grupos éster acetoximetílico, atrapando la sonda dentro de las células
Productos principales: El producto principal formado a partir de la reacción del éster acetoximetílico de Sulfidefluor-7 con sulfuro de hidrógeno es la carboxamida rodamina 110, que muestra máximos de excitación/emisión de 498/526 nm, respectivamente .
Aplicaciones Científicas De Investigación
El éster acetoximetílico de Sulfidefluor-7 se utiliza ampliamente en la investigación científica para la detección e imagen del sulfuro de hidrógeno en diversos sistemas biológicos. Sus aplicaciones incluyen:
Química: Se utiliza como sonda fluorescente para estudiar la señalización del sulfuro de hidrógeno y su papel en diversas reacciones químicas
Biología: Se emplea en imágenes de células vivas para visualizar la producción de sulfuro de hidrógeno y las vías de señalización
Medicina: Se utiliza en investigación para comprender el papel del sulfuro de hidrógeno en los procesos fisiológicos y patológicos, incluidas sus posibles aplicaciones terapéuticas
Industria: Se aplica en el desarrollo de herramientas de diagnóstico y sensores para detectar sulfuro de hidrógeno en entornos ambientales e industriales
Comparación Con Compuestos Similares
Compuestos similares:
- Éster acetoximetílico de Sulfidefluor-5
- Éster acetoximetílico de Sulfidefluor-6
- Éster acetoximetílico de Sulfidefluor-8
Comparación: El éster acetoximetílico de Sulfidefluor-7 es único debido a sus máximos específicos de excitación/emisión (498/526 nm) y su alta sensibilidad al sulfuro de hidrógeno. En comparación con compuestos similares, ofrece una mayor permeabilidad celular y eficiencia de atrapamiento, lo que lo convierte en la opción preferida para la imagen de células vivas y la detección de sulfuro de hidrógeno .
Propiedades
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(3',6'-diazido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N7O12/c1-16(39)45-14-47-27(41)12-38(13-28(42)48-15-46-17(2)40)29(43)18-3-6-22-21(9-18)30(44)50-31(22)23-7-4-19(34-36-32)10-25(23)49-26-11-20(35-37-33)5-8-24(26)31/h3-11H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAZHSBWGCYJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])OC5=C3C=CC(=C5)N=[N+]=[N-])OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N7O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416872-50-8 | |
| Record name | 1416872-50-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulfidefluor-7 AM help researchers study the link between H2S and microvascular remodeling in obesity?
A: Research indicates that obesity can lead to decreased H2S levels in blood vessels, contributing to structural changes known as inward hypertrophic remodeling []. this compound allows researchers to quantify these H2S changes. In a study using a mouse model of diet-induced obesity, researchers employed this compound to demonstrate a significant decrease in H2S concentration within mesenteric resistance arterioles of obese mice compared to their lean counterparts []. This observation, alongside findings of altered vessel mechanics and gene expression related to extracellular matrix remodeling, suggests a role for H2S depletion in the vascular changes seen in obesity [].
Q2: Can manipulating H2S levels impact the microvascular remodeling observed in obesity?
A: Research suggests that modulating H2S levels could potentially influence the microvascular remodeling process. One study showed that inhibiting cystathionine γ-lyase (CSE), an enzyme responsible for H2S production, exacerbated the genetic changes associated with inward hypertrophic remodeling in obese mice []. Conversely, administering the H2S donor GYY4137 partially mitigated these changes []. These findings imply that maintaining adequate H2S levels might hold therapeutic potential for obesity-related microvascular complications.
Q3: How was this compound used to investigate the role of H2S in diabetic bone marrow cell dysfunction?
A: Research has shown that bone marrow cells (BMCs) from diabetic mice exhibit decreased H2S production and reduced levels of CSE []. In one study, this compound was likely used (the exact method was not specified in the abstract) to confirm the reduced H2S production in BMCs isolated from diabetic db/db mice compared to controls []. This observation is significant because impaired H2S production was linked to reduced BMC survival, migration, and ability to promote blood vessel formation, all crucial for repairing ischemic tissue damage [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)










![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
